molecular formula C9H13N3O2 B1266487 Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione CAS No. 37874-20-7

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione

Cat. No.: B1266487
CAS No.: 37874-20-7
M. Wt: 195.22 g/mol
InChI Key: IKRSGHMLOHITNH-UHFFFAOYSA-N
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Description

Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione is a unique chemical compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione typically involves the reaction of imidazolidine derivatives with quinuclidine derivatives under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure the formation of the spiro structure.

Industrial Production Methods

Industrial production of Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a cholinergic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione
  • Spiro(1,3-dioxolane-4,3’) quinuclidine
  • Spiro(1,3-dioxane-4,3’) quinuclidine

Uniqueness

Spiro(imidazolidine-4,3’-quinuclidine)-2,5-dione is unique due to its specific spiro structure and the presence of both imidazolidine and quinuclidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRSGHMLOHITNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958906
Record name Spiro[4-azabicyclo[2.2.2]octane-2,4'-imidazole]-2',5'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37874-20-7
Record name Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037874207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[4-azabicyclo[2.2.2]octane-2,4'-imidazole]-2',5'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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